![molecular formula C10H15ClN2O2S B1318170 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 307519-78-4](/img/structure/B1318170.png)
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride
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Description
Synthesis Analysis
The synthesis of thiophene derivatives like PTIO involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it serves as a reagent in the study of protein structure and function. Its unique chemical properties allow for the modification of proteins, which can be crucial for understanding protein interactions and dynamics within biological systems .
Synthesis of Heterocyclic Compounds
It plays a significant role in the synthesis of various heterocyclic compounds. These compounds are foundational in developing pharmaceuticals and agrochemicals due to their diverse biological activities .
Catalysis
The compound is used as a catalyst in chemical reactions, particularly in the synthesis of novel organic compounds. Its catalytic properties can enhance reaction rates and selectivity, making it valuable in industrial and laboratory settings .
Biological Activity Studies
Researchers employ this compound in the study of biological activities, such as receptor tyrosine kinase inhibition. It’s instrumental in the development of new therapeutic agents, especially in cancer research where it’s used to test cytotoxic activities against various cancer cell lines .
Anticancer Agent Development
The compound’s derivatives have been evaluated for their potential as anticancer agents. They are tested for pharmacokinetic profiles and anticancer activity, particularly against lung cancer, showcasing its importance in medicinal chemistry .
Antibacterial and Antifungal Research
It is also used in the synthesis of compounds with antibacterial and antifungal properties. These synthesized derivatives are tested against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .
Antioxidant Property Evaluation
In the field of antioxidant research, derivatives of this compound are compared to reference drugs like ascorbic acid. Their antioxidant properties are assessed using methods like the DPPH assay, contributing to the understanding of oxidative stress and its biological implications .
Nanotechnology
The compound finds applications in nanotechnology, particularly in the modification of nanoparticles. This can lead to the development of new nanocatalysts with applications ranging from environmental remediation to targeted drug delivery systems .
properties
IUPAC Name |
1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;/h1-2,4,6,10,12H,3,5,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKHANZPJXUAGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride |
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